3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzamide group
Mechanism of Action
Target of Action
It’s known that compounds containing the 1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , and they have shown inhibitory activity against enzymes such as carbonic anhydrase-II .
Mode of Action
It’s known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that compounds containing the 1,2,3-triazole moiety have shown promising results in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.
Coupling with Benzamide: The final step involves coupling the triazole-piperidine intermediate with a benzamide derivative. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its triazole ring is particularly useful in bioorthogonal chemistry.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could be a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 4-piperidinyl-1H-1,2,3-triazole
- N-(4-piperidinyl)-benzamide
Uniqueness
Compared to these similar compounds, 3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its combined structural features, which may confer unique biological activities and chemical reactivity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-19-9-5-6-16(14-19)21(28)23-17-10-12-26(13-11-17)22(29)20-15-27(25-24-20)18-7-3-2-4-8-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCMEAUYRAAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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